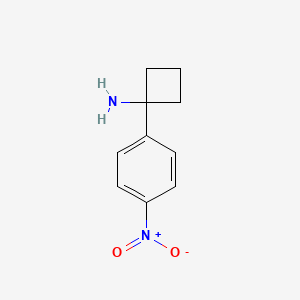

1-(4-Nitrophenyl)cyclobutanamine

Description

BenchChem offers high-quality 1-(4-Nitrophenyl)cyclobutanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Nitrophenyl)cyclobutanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-nitrophenyl)cyclobutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-10(6-1-7-10)8-2-4-9(5-3-8)12(13)14/h2-5H,1,6-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRQRRUUGNADQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(4-Nitrophenyl)cyclobutanamine CAS 1260672-25-0

Engineering Conformational Rigidity: A Technical Guide to 1-(4-Nitrophenyl)cyclobutanamine (CAS 1260672-25-0)

Executive Summary

In contemporary medicinal chemistry, the strategic introduction of conformational restriction is a proven tactic to enhance target affinity and metabolic stability. 1-(4-Nitrophenyl)cyclobutanamine (CAS 1260672-25-0) [1] serves as a highly specialized, rigidified building block. By locking the benzylic amine into a spiro-like cyclobutane topology, this scaffold minimizes the entropic penalty of binding. As a Senior Application Scientist, I have structured this whitepaper to detail the physicochemical profile, the mechanistic causality behind its synthesis, and actionable, self-validating protocols for its integration into drug discovery pipelines.

Physicochemical Profiling

The utility of 1-(4-Nitrophenyl)cyclobutanamine stems from its unique structural metrics. The cyclobutane ring forces a specific dihedral angle between the aryl plane and the amine lone pair, distinct from flexible benzylamines. This spatial lock is critical for optimizing vectors in structure-based drug design.

Table 1: Quantitative Physicochemical Data of 1-(4-Nitrophenyl)cyclobutanamine

| Parameter | Value | Mechanistic Implication |

| CAS Registry Number | 1260672-25-0[1] | Unique identifier for procurement and regulatory tracking. |

| Molecular Formula | C10H12N2O2 | - |

| Molecular Weight | 192.21 g/mol | Low MW allows for downstream elaboration without exceeding Lipinski limits. |

| Topological Polar Surface Area | 71.8 Ų | Optimal for membrane permeability; NO2 (45.8 Ų) + NH2 (26.0 Ų). |

| Hydrogen Bond Donors | 1 (NH2) | Provides a critical vector for hinge-binding in kinase inhibitors. |

| Hydrogen Bond Acceptors | 3 (NO2, NH2) | Facilitates diverse electrostatic interactions within target pockets. |

| Rotatable Bonds | 1 | High rigidity; minimizes entropic loss upon target engagement. |

Mechanistic Synthesis and Causality

The synthesis of 1-arylcycloalkylamines requires navigating the steric hindrance of a quaternary carbon center. The most robust, self-validating synthetic system for 1-(4-Nitrophenyl)cyclobutanamine relies on a three-step sequence: base-mediated cyclization, harsh acidic hydrolysis, and a thermally-driven Curtius rearrangement.

Figure 1: Three-step synthetic workflow for 1-(4-Nitrophenyl)cyclobutanamine via Curtius rearrangement.

Step 1: Base-Mediated Spiro-Cyclization

Causality: The starting material, 4-nitrophenylacetonitrile, possesses highly acidic benzylic protons due to the synergistic electron-withdrawing effects of the para-nitro and cyano groups. Utilizing a strong base like Sodium Hydride (NaH) enables a double deprotonation/alkylation sequence with 1,3-dibromopropane. The irreversible nature of the second intramolecular SN2 displacement drives the formation of the strained cyclobutane ring, yielding 1-(4-nitrophenyl)cyclobutanecarbonitrile (CAS 1236409-69-0)[2].

Step 2: Sterically Hindered Nitrile Hydrolysis

Causality: Nitriles situated at quaternary centers are notoriously resistant to mild hydrolysis due to severe steric shielding. To overcome this activation energy barrier, harsh acidic conditions (e.g., concentrated H2SO4) are mandated. The acid protonates the nitrile, increasing its electrophilicity, forcing hydration to the amide, and subsequent hydrolysis to 1-(4-nitrophenyl)cyclobutanecarboxylic acid (CAS 202737-42-6)[3].

Step 3: Curtius Rearrangement

Causality: Converting a sterically encumbered carboxylic acid directly to an amine is most efficiently achieved via the Curtius rearrangement. Diphenylphosphoryl azide (DPPA) is selected as it safely generates the acyl azide in situ. Thermal decomposition expels nitrogen gas—providing an irreversible thermodynamic driving force—to yield an isocyanate. Trapping this intermediate with tert-butanol prevents unwanted urea dimerization, forming a stable Boc-protected amine that is cleanly deprotected by HCl.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered to be self-validating; successful execution of each step is confirmed by specific phase changes or gas evolution, ensuring trustworthiness in the workflow.

Protocol A: Synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile

-

Setup: Charge a flame-dried flask with NaH (60% dispersion in mineral oil, 2.5 eq) and anhydrous DMF under N2. Cool to 0 °C.

-

Addition: Dropwise add a solution of 4-nitrophenylacetonitrile (1.0 eq) in DMF. Validation: Vigorous H2 gas evolution indicates successful deprotonation.

-

Alkylation: After 30 minutes, add 1,3-dibromopropane (1.1 eq) dropwise. Gradually warm to room temperature and stir for 12 hours.

-

Workup: Quench carefully with saturated NH4Cl. Extract with EtOAc. Wash the organic layer extensively with water to remove DMF. Dry over Na2SO4 and concentrate. Purify via recrystallization (EtOH) to yield the product[2].

Protocol B: Curtius Rearrangement to Final Amine

-

Activation: Dissolve 1-(4-nitrophenyl)cyclobutanecarboxylic acid (1.0 eq)[3] in anhydrous tert-butanol. Add Triethylamine (1.2 eq) and DPPA (1.1 eq).

-

Rearrangement: Heat the reaction to 85 °C (reflux) for 6 hours. Validation: Continuous evolution of N2 gas confirms the rearrangement of the acyl azide to the isocyanate.

-

Boc-Protection: The tert-butanol solvent automatically traps the isocyanate. Concentrate the mixture and filter through a short silica plug to isolate the Boc-amine.

-

Deprotection: Dissolve the Boc-amine in DCM and add 4M HCl in dioxane (5.0 eq). Stir at room temperature for 2 hours. Validation: Precipitation of the amine hydrochloride salt confirms deprotection.

-

Isolation: Filter the precipitate, wash with cold DCM, and neutralize with 1M NaOH to yield the free base 1-(4-Nitrophenyl)cyclobutanamine[1].

Applications in Drug Discovery

The scaffold offers dual orthogonal handles: the aliphatic amine and the aromatic nitro group. This allows for divergent functionalization, making it a privileged structure for generating peptidomimetics and kinase inhibitors.

Figure 2: Divergent functionalization pathways of the scaffold in drug discovery.

The nitro group can be cleanly reduced to an aniline via catalytic hydrogenation (Pd/C, H2), providing a nucleophilic vector for coupling with heteroaromatic systems typical of ATP-competitive kinase inhibitors. Simultaneously, the sterically hindered cyclobutanamine can be converted into amides or ureas, providing a rigidified vector that mimics the spatial arrangement of natural amino acids but with superior proteolytic stability.

References

- Accela ChemBio. "1270517-63-9,1-(4-Nitrophenyl)cyclopentanamine-AccelaChem|AccelaChemBio" (Contains CAS 1260672-25-0 specification). AccelaChem.

- LookChem. "Shanghai Fortune Chemical Technology Ltd - Home" (Contains 1-(4-NITROPHENYL)CYCLOBUTANECARBONITRILE CAS 1236409-69-0). LookChem.

- EON Biotech. "Uncategorized – Page 286 - EON Biotech" (Contains 1-(4-NITROPHENYL)CYCLOBUTANECARBOXYLIC ACID CAS 202737-42-6). EON Biotech.

Sources

An In-depth Technical Guide to Cyclobutanamine, 1-(4-nitrophenyl)-

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Cyclobutanamine, 1-(4-nitrophenyl)-, a notable chemical entity in the landscape of contemporary chemical research and pharmaceutical development. This document delves into its nomenclature, physicochemical characteristics, synthesis, and potential applications, offering field-proven insights and detailed methodologies for the scientific community.

Chemical Identity and Nomenclature

Cyclobutanamine, 1-(4-nitrophenyl)- is a substituted cyclobutylamine derivative featuring a 4-nitrophenyl group attached to the first carbon of the cyclobutane ring.

Synonyms and Identifiers:

A clear and consistent nomenclature is crucial for effective scientific communication. The following table summarizes the key identifiers for this compound.

| Identifier Type | Value |

| Systematic Name | 1-(4-nitrophenyl)cyclobutanamine |

| CAS Number | 1260672-25-0 |

| Common Synonyms | 1-(4-nitrophenyl)cyclobutan-1-amine, 1-(4-Nitro-phenyl)-cyclobutylamine |

| Internal Codes | CML-040, KML-41 |

It is important to note that while this compound is used in research and development, no specific trade names have been identified at the time of this publication.

Physicochemical and Spectroscopic Profile

Understanding the physicochemical and spectroscopic properties of a compound is fundamental to its application in research and development. While comprehensive experimental data for Cyclobutanamine, 1-(4-nitrophenyl)- is not extensively published, data from closely related analogs and computational predictions provide valuable insights.

Predicted Physicochemical Properties:

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₀H₁₂N₂O₂ | |

| Molecular Weight | 192.22 g/mol | |

| Appearance | Likely a solid at room temperature | Based on similar aromatic amines. |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | |

| pKa | Not available | The amine group will be basic. |

Spectroscopic Characterization:

Detailed spectroscopic data is essential for the unambiguous identification and quality control of the compound. While a full experimental dataset for this specific molecule is not publicly available, the expected spectral features can be inferred.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-nitrophenyl group (typically two doublets in the downfield region), as well as signals for the cyclobutane ring protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon bearing the nitro group being significantly deshielded, and signals for the cyclobutane ring carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1520 and 1345 cm⁻¹)[1][2]. Additionally, N-H stretching vibrations for the amine group will be present.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis and Chemical Reactivity

The synthesis of Cyclobutanamine, 1-(4-nitrophenyl)- can be approached through several synthetic routes, often involving the corresponding cyclobutanone or cyclobutanecarbonitrile as a key intermediate.

Proposed Synthetic Pathway:

A common strategy involves the reduction of a precursor nitrile.

Sources

1-(4-Nitrophenyl)cyclobutanamine molecular weight and formula

Technical Whitepaper: 1-(4-Nitrophenyl)cyclobutanamine – Molecular Profiling, Synthesis, and Drug Development Applications

Executive Summary

In contemporary medicinal chemistry, the incorporation of highly strained

Molecular Identity and Physicochemical Properties

The integration of a cyclobutane ring with a primary amine and a 4-nitrophenyl moiety creates a rigid, electron-deficient scaffold. The fundamental molecular parameters are summarized in the table below to aid in analytical verification and computational modeling [1, 2].

| Property | Value / Description |

| IUPAC Name | 1-(4-Nitrophenyl)cyclobutan-1-amine |

| CAS Registry Number | 1260672-25-0 |

| Molecular Formula | C₁₀H₁₂N₂O₂ |

| Molecular Weight | 192.22 g/mol |

| Precursor CAS (Nitrile) | 1236409-69-0 |

| Structural Class | 1-Arylcyclobutanamine / Benzylic Amine |

Core Synthetic Methodologies

Synthesizing 1-arylcyclobutylamines presents unique challenges, primarily avoiding the over-reduction of intermediates and managing the steric hindrance of the quaternary carbon center.

Pathway A: Classical Cycloalkylation and Hofmann Rearrangement The most robust, scalable route begins with the cycloalkylation of 4-nitrophenylacetonitrile. The resulting intermediate, [3], undergoes controlled hydration to an amide, followed by a Hofmann rearrangement. This pathway is highly favored because it directly installs the primary amine with the extrusion of carbon dioxide, bypassing reductive amination strategies that often fail at sterically congested quaternary centers.

Pathway B: Advanced CuH-Catalyzed Hydroamination For research requiring the asymmetric synthesis of substituted cycloalkane derivatives, recent advancements in copper(I) hydride (CuH)-catalyzed hydroamination of strained trisubstituted alkenes offer a state-of-the-art alternative. This methodology utilizes hydroxylamine esters to achieve high diastereo- and enantioselectivity, rapidly expanding the accessible chemical space of 1-arylcyclobutylamines [4].

Mechanistic Pathway Visualization

Figure 1: Stepwise synthesis via cycloalkylation and Hofmann rearrangement.

Experimental Protocols

The following protocols detail the scalable "Pathway A" synthesis. Each step is designed as a self-validating system, incorporating specific causality for the chosen reagents to ensure high fidelity and yield.

Step 1: Synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile

Objective: Construct the cyclobutane ring via double alkylation.

-

Charge a reaction vessel with 4-nitrophenylacetonitrile (1.0 equiv), toluene (0.5 M), and tetrabutylammonium bromide (TBAB, 0.1 equiv).

-

Add 1,3-dibromopropane (1.2 equiv) to the stirring mixture.

-

Dropwise, add a 50% w/w aqueous NaOH solution (3.0 equiv) while maintaining the internal temperature below 30 °C.

-

Stir vigorously for 12 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Causality & Self-Validation: A biphasic phase-transfer catalysis (PTC) system is employed rather than using NaH in DMF. Strong bases in polar aprotic solvents can trigger single-electron transfer (SET) pathways with the nitro group, leading to complex oligomeric mixtures. The PTC method restricts the base to the aqueous phase, ensuring clean deprotonation at the phase boundary. The completion of the reaction is self-validated by the complete disappearance of the benzylic protons (~4.0 ppm) in ¹H-NMR.

Step 2: Hydration to 1-(4-Nitrophenyl)cyclobutanecarboxamide

Objective: Convert the nitrile to a primary amide without over-hydrolysis.

-

Dissolve the crude nitrile in ethanol (0.3 M).

-

Cool the solution to 0 °C and add 20% aqueous NaOH (1.5 equiv).

-

Slowly add 30% aqueous H₂O₂ (3.0 equiv) dropwise to control the exothermic reaction.

-

Warm to room temperature and stir for 4 hours.

-

Quench with saturated aqueous Na₂S₂O₃, extract with EtOAc, and crystallize the product.

Causality & Self-Validation: Harsh acidic or basic reflux conditions typically used for nitrile hydrolysis often overshoot the amide, yielding the carboxylic acid. The mild, peroxide-mediated Radziszewski hydration selectively stops at the primary amide. The reaction is self-validating through the emergence of distinct primary amine N-H stretch bands (~3350 and ~3180 cm⁻¹) in FTIR spectroscopy.

Step 3: Hofmann Rearrangement to 1-(4-Nitrophenyl)cyclobutanamine

Objective: Install the amine via carbon extrusion.

-

Suspend the amide in a 1:1 mixture of acetonitrile and water (0.2 M).

-

Add (Diacetoxyiodo)benzene (PIDA, 1.2 equiv) in one portion at room temperature.

-

Stir for 6 hours until gas evolution (CO₂) ceases.

-

Acidify with 1M HCl to pH 2, and wash with DCM to remove iodobenzene byproducts.

-

Basify the aqueous layer to pH 10 with NaOH, extract with DCM, dry, and concentrate to yield the pure amine.

Causality & Self-Validation: PIDA is chosen over classical Br₂/NaOH reagents. As a hypervalent iodine reagent, PIDA avoids the handling of toxic bromine liquid and prevents electrophilic bromination of the aromatic ring. The cessation of CO₂ bubbling provides a real-time, visual self-validation of reaction completion, while the final product's identity is confirmed by a molecular ion peak at m/z 192.22 in LC-MS.

References

The 4-Nitrophenyl Cyclobutane Amine Scaffold: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking New Chemical Space in Drug Design

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. The strategic incorporation of unique scaffolds can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile. This guide delves into the technical intricacies of the 4-nitrophenyl cyclobutane amine scaffold, a promising, albeit under-explored, structural motif. By dissecting its constituent parts—the conformationally rigid cyclobutane ring and the electronically distinct 4-nitrophenyl group—we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its potential applications and the methodologies required for its investigation. This document moves beyond a mere recitation of facts, offering insights into the causal relationships between structure and function, thereby empowering the reader to harness the full potential of this intriguing scaffold.

The Architectural Merits of the 4-Nitrophenyl Cyclobutane Amine Scaffold

The 4-nitrophenyl cyclobutane amine scaffold is a composite structure, deriving its unique characteristics from the interplay of its two primary components: the cyclobutane amine core and the 4-nitrophenyl substituent.

The Cyclobutane Moiety: A Gateway to Three-Dimensionality and Metabolic Stability

The cyclobutane ring, a four-membered carbocycle, is increasingly recognized as a valuable building block in drug design.[1][2] Its puckered conformation imparts a distinct three-dimensional geometry, which can be instrumental in locking a molecule into a bioactive conformation.[3] This conformational restriction can enhance binding affinity and selectivity for the biological target by reducing the entropic penalty associated with binding.[4][5]

Key advantages conferred by the cyclobutane ring include:

-

Improved Metabolic Stability: The replacement of more metabolically labile groups, such as gem-dimethyl or linear alkyl chains, with a cyclobutane ring can enhance a compound's resistance to metabolic clearance.[2][6]

-

Enhanced Pharmacokinetic Profile: The incorporation of a cyclobutane scaffold can lead to favorable pharmacokinetic properties, including improved solubility and permeability.[5][7]

-

Novel Chemical Space: As an underutilized motif in drug discovery, the cyclobutane ring offers access to novel chemical space, potentially leading to the discovery of first-in-class therapeutics.[1][2]

The 4-Nitrophenyl Group: An Electronic Modulator and Pharmacophoric Element

The 4-nitrophenyl group is a versatile substituent with a strong electron-withdrawing nature, which significantly influences the electronic properties of the parent molecule.[5] This electronic perturbation can have profound effects on a compound's reactivity, pKa, and potential for biological interactions.

The roles of the 4-nitrophenyl group can be multifaceted:

-

Pharmacophore: The nitro group can act as a key pharmacophoric element, participating in hydrogen bonding and other non-covalent interactions with the target receptor.[8][9] The presence of a nitro group has been associated with a wide range of biological activities, including antimicrobial and anticancer effects.[10][11]

-

Metabolic Handle: The nitro group can be a site for metabolic reduction by nitroreductases, which can be exploited in prodrug strategies, particularly for targeting hypoxic cancer cells.[8]

-

Synthetic Handle: The nitro group can be readily reduced to an amine, providing a convenient point for further chemical modification and the exploration of structure-activity relationships (SAR).

The combination of the rigid cyclobutane amine core with the electronically influential 4-nitrophenyl group creates a scaffold with a unique set of properties, offering a compelling starting point for the design of novel bioactive molecules.

Physicochemical and Spectroscopic Properties: A Predictive Analysis

Predicted Physicochemical Properties

A summary of predicted physicochemical properties is presented in Table 1. These values are estimations and should be experimentally verified.

| Property | Predicted Value/Range | Rationale and Key Considerations |

| Molecular Weight | ~192.2 g/mol | Based on the molecular formula C10H12N2O2. |

| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | The lipophilic cyclobutane and phenyl rings are offset by the polar amine and nitro groups. The exact value will depend on the substitution pattern on the amine. |

| pKa (of the amine) | 8.5 - 9.5 | The electron-withdrawing effect of the 4-nitrophenyl group will slightly decrease the basicity of the amine compared to a simple alkylamine. |

| Aqueous Solubility | Moderate to Low | The presence of the aromatic ring and cyclobutane will limit aqueous solubility, although the amine group will provide some degree of protonation and solubility at acidic pH. |

| Polar Surface Area (PSA) | ~65 Ų | Primarily contributed by the amine and nitro groups, suggesting potential for good cell permeability. |

Table 1: Predicted Physicochemical Properties of the 4-Nitrophenyl Cyclobutane Amine Scaffold

Spectroscopic Characterization

The structural elucidation of the 4-nitrophenyl cyclobutane amine scaffold would rely on a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex in the aliphatic region due to the puckered nature of the cyclobutane ring, leading to distinct signals for the axial and equatorial protons.[12] The aromatic region would show a characteristic AA'BB' system for the 1,4-disubstituted phenyl ring. A representative annotated spectrum for a related compound, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, shows distinct doublets for the aromatic protons.[13]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show characteristic signals for the cyclobutane carbons in the aliphatic region (typically 20-50 ppm) and the aromatic carbons in the downfield region (120-150 ppm).

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the amine (around 3300-3500 cm⁻¹), C-H stretching for the aliphatic and aromatic components (around 2800-3100 cm⁻¹), and strong asymmetric and symmetric stretching bands for the nitro group (around 1520 and 1340 cm⁻¹, respectively).

-

Mass Spectrometry (MS): The molecular ion peak would be readily identifiable, and fragmentation patterns would likely involve cleavage of the C-N bond and fragmentation of the cyclobutane ring.

Synthesis and Chemical Elaboration: A Strategic Approach

The synthesis of the 4-nitrophenyl cyclobutane amine scaffold can be approached through several strategic disconnections. The following section outlines a plausible synthetic workflow and highlights key experimental protocols.

Retrosynthetic Analysis and Proposed Synthetic Route

A logical retrosynthetic analysis suggests that the target scaffold can be assembled via nucleophilic substitution or reductive amination.

Caption: Retrosynthetic analysis of the 4-nitrophenyl cyclobutane amine scaffold.

Experimental Protocols

The following protocols are adapted from established methodologies for the synthesis of related compounds and serve as a starting point for optimization.

Protocol 3.2.1: Synthesis via Reductive Amination

This protocol describes the synthesis of N-(4-nitrophenyl)cyclobutylamine from cyclobutanone and 4-nitroaniline.

Step-by-Step Methodology:

-

Imine Formation: To a solution of cyclobutanone (1.0 eq) in a suitable solvent (e.g., toluene or methanol) is added 4-nitroaniline (1.0 eq). A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction. The mixture is heated to reflux with a Dean-Stark trap to remove water. The reaction progress is monitored by TLC or GC-MS.

-

Reduction: After completion of the imine formation, the reaction mixture is cooled to room temperature. A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added portion-wise. The reaction is stirred until the imine is fully reduced.

-

Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 3.2.2: Synthesis via Nucleophilic Aromatic Substitution

This protocol outlines the synthesis from cyclobutylamine and 1-fluoro-4-nitrobenzene.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of cyclobutylamine (1.0 eq) in a polar aprotic solvent (e.g., DMF or DMSO) is added a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq).

-

Addition of Electrophile: 1-Fluoro-4-nitrobenzene (1.0 eq) is added to the reaction mixture. The reaction is heated to a temperature between 80-120 °C and stirred until completion, as monitored by TLC.

-

Workup and Purification: The reaction mixture is cooled to room temperature and poured into water. The product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Applications in Drug Discovery: Exploring the Potential

The unique structural and electronic features of the 4-nitrophenyl cyclobutane amine scaffold suggest its potential utility in several therapeutic areas.

Structure-Activity Relationship (SAR) Considerations

Systematic modification of the scaffold can provide valuable SAR insights.

Caption: Key points for SAR exploration of the 4-nitrophenyl cyclobutane amine scaffold.

Potential Therapeutic Applications

-

Anticancer Agents: The 4-nitrophenyl moiety is present in several compounds with demonstrated anticancer activity.[14] The ability of the nitro group to be reduced under hypoxic conditions makes this scaffold a potential candidate for developing hypoxia-activated prodrugs.

-

Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents.[10][11] The 4-nitrophenyl cyclobutane amine scaffold could serve as a starting point for the development of novel antibiotics or antifungals.

-

Kinase Inhibitors: The rigid cyclobutane core can be used to orient pharmacophoric groups in a precise manner for optimal interaction with the ATP-binding pocket of kinases.

-

CNS-Active Agents: The ability of the cyclobutane ring to improve metabolic stability and CNS penetration makes this scaffold attractive for the development of drugs targeting neurological disorders.

Conclusion and Future Directions

The 4-nitrophenyl cyclobutane amine scaffold represents a largely untapped area of chemical space with significant potential for drug discovery. Its unique combination of a conformationally constrained, metabolically robust core with an electronically versatile substituent provides a solid foundation for the design of novel therapeutics. This guide has provided a comprehensive overview of the scaffold's properties, synthetic strategies, and potential applications. It is our hope that this document will serve as a catalyst for further research into this promising molecular architecture, ultimately leading to the development of new and effective medicines. The next logical steps for the research community are the systematic synthesis and biological evaluation of a library of derivatives to establish concrete SAR and unlock the full therapeutic potential of this scaffold.

References

- Wuts, P. G. M. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. In Small Molecule Drug Discovery (pp. 1-34). Wiley-VCH GmbH.

-

Zhang, W., et al. (2025, May 14). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[6][6]-rearrangement cascade. Nature Communications.

-

Wang, Y., et al. (2024, December 13). Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. Organic Letters. [Link]

-

Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050–8060. [Link]

-

Wang, Y., et al. (2024, December 2). Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. Organic Letters. [Link]

- Bull, J. A., et al. (2023, December 5). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery.

-

Wuts, P. G. M. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]

-

Glass, M., et al. (2021). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. [Link]

-

Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

Bitar, L., & Jaber, A. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

- Fukuyama, T., & Kan, T. (2001). A reliable and easy method for synthesis of nitrogen-containing compounds: Ns-strategy and with high-activity trityl. Journal of Synthetic Organic Chemistry, Japan, 59(7), 706-715.

-

Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

-

Glass, M., et al. (2021). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. [Link]

-

Wikipedia. (n.d.). 4-Nitrophenol. Wikipedia. [Link]

- Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Academic press.

-

Glass, M., et al. (2024, September 13). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information (SI). The Royal Society of Chemistry. [Link]

-

Chegg. (2022, April 1). Solved Interpret this H-NMR Spectra and annotate. Chegg.com. [Link]

-

Chemical Synthesis Database. (2025, May 20). N-(4-methyl-2-quinolinyl)-N-(4-nitrophenyl)amine. Chemical Synthesis Database. [Link]

-

Kumar, P., & S, K. (2021, September 11). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ResearchGate. [Link]

-

Balsamo, A., et al. (1973). Conformation effects on the activity of drugs. 4. Cyclic analogs of 1-(p-nitrophenyl)-2-isopropylaminoethanol. Synthesis and evaluation of the adrenergic beta-receptor blocking activity of 2-(p-nitrophenyl)-4-isopropylmorpholine. Journal of Medicinal Chemistry, 16(3), 224-227. [Link]

-

Chai, C., et al. (2023). The novel pleuromutilin derivative 22–((4-((4-nitrophenyl)acetamido)phenyl)thio)deoxy pleuromutilin possesses robust anti-mycoplasma activity both in vitro and in vivo. Frontiers in Microbiology. [Link]

-

Zaragoza-Trevino, R., et al. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]

- Google Patents. (n.d.). US3448139A - Process for the preparation of gamma-(nitrophenyl)butyronitriles.

-

Halili, J., et al. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Research. [Link]

-

Zaragoza-Trevino, R., et al. (2022, June 14). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

-

Abraham, R. J., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 26-36. [Link]

-

Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses. [Link]

-

Lamm, B. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica. [Link]

-

de Oliveira, C. B., et al. (2009). In vivo and in vitro anti-leishmanial activities of 4-nitro-N-pyrimidin- and N-pyrazin-2-ylbenzenesulfonamides, and N2-(4-nitrophenyl)-N1-propylglycinamide. Bioorganic & Medicinal Chemistry, 17(21), 7480-7485. [Link]

-

Pacific BioLabs. (n.d.). Physicochemical Properties. Pacific BioLabs. [Link]

-

St-Gallay, S. A., et al. (2014). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules. [Link]

-

PubChem. (n.d.). 4-nitro-N-(4-nitrophenyl)aniline. PubChem. [Link]

Sources

- 1. Characterization of 4-Nitrophenylpropyl-N-alkylamine Interactions with Sigma Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CF3-Cyclobutane for Enhanced Metabolic Stability - Enamine [enamine.net]

- 7. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. svedbergopen.com [svedbergopen.com]

- 9. wpage.unina.it [wpage.unina.it]

- 10. mdpi.com [mdpi.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chegg.com [chegg.com]

- 14. The novel pleuromutilin derivative 22–((4-((4-nitrophenyl)acetamido)phenyl)thio)deoxy pleuromutilin possesses robust anti-mycoplasma activity both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Cheminformatics Clarification & Physicochemical Profiling

Strategic Derivatization of 4-Nitrophenyl Alkylamines: A Technical Guide to CID 591995 and its Cyclobutyl Analog

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can drastically alter the pharmacokinetic and pharmacodynamic profiles of a drug candidate. This whitepaper provides an in-depth technical analysis of 4-nitrophenyl alkylamines, specifically addressing the cheminformatics data for PubChem CID 591995 and its conformationally restricted analog, 1-(4-Nitrophenyl)cyclobutanamine.

As researchers query these building blocks for active pharmaceutical ingredient (API) synthesis, it is critical to untangle their structural nuances, physicochemical properties, and optimal experimental workflows.

While often queried together in database searches, it is vital to establish precise structural distinctions. PubChem CID 591995 specifically refers to 1-(4-Nitrophenyl)ethanamine (an open-chain ethylamine derivative)[1]. In contrast, 1-(4-Nitrophenyl)cyclobutanamine (CAS 1260672-25-0) represents a cyclobutyl analog where the alkyl chain is locked into a four-membered ring[2].

From a drug design perspective, replacing an open-chain ethyl group with a cyclobutane ring restricts the dihedral angle of the amine. This conformational restriction reduces the entropic penalty upon target binding and often improves metabolic stability by blocking sites of potential oxidation.

Table 1: Comparative Physicochemical Data

| Property | 1-(4-Nitrophenyl)ethanamine[1] | 1-(4-Nitrophenyl)cyclobutanamine[2] |

| Database Identifier | PubChem CID 591995 | CAS 1260672-25-0 |

| Molecular Formula | C8H10N2O2 | C10H12N2O2 |

| Molecular Weight | 166.18 g/mol | 192.21 g/mol |

| Topological Polar Surface Area (TPSA) | 71.8 Ų | ~71.8 Ų |

| Structural Motif | Flexible, open-chain alkylamine | Conformationally rigid cycloalkylamine |

| Chirality | Chiral center at the benzylic carbon | Achiral (symmetric cyclobutane ring) |

| Synthetic Utility | Chiral resolution, flexible linkers | Rigidified pharmacophore development |

Mechanistic Role in API Synthesis

Both compounds serve as bifunctional building blocks. The primary amine allows for immediate functionalization (e.g., amide coupling, reductive amination), while the para-nitro group acts as a masked aniline. Once the amine is functionalized, the nitro group can be reduced to an aniline, opening a second vector for derivatization. This orthogonal reactivity makes them highly valuable in synthesizing complex scaffolds like kinase inhibitors or GPCR antagonists.

Synthetic derivatization pathway of 4-nitrophenyl alkylamines into target pharmacophores.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an In-Process Control (IPC) to verify causality and reaction progression before advancing.

Protocol A: Amide Coupling of the Primary Amine

Causality: HATU is selected over traditional carbodiimides (like EDC/HOBt) due to its superior efficiency in coupling sterically hindered amines, which is particularly relevant for the bulky cyclobutanamine analog. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge protons without competing with the amine nucleophile.

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask under inert atmosphere (N2), dissolve the carboxylic acid partner (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

-

Activation: Add DIPEA (3.0 equiv) dropwise. Stir at ambient temperature for 15 minutes to pre-form the active ester.

-

Coupling: Add 1-(4-Nitrophenyl)cyclobutanamine or CID 591995 (1.1 equiv) in one portion.

-

IPC (Self-Validation): After 2 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validation metric: Disappearance of the starting amine mass and appearance of the expected product mass.

-

Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Catalytic Reduction of the Nitro Moiety

Causality: Catalytic hydrogenation (Pd/C) is preferred over dissolving metal reductions (e.g., Fe/HCl or SnCl2) to avoid harsh acidic conditions that could cleave the newly formed amide bond or complicate the isolation of the resulting polar aniline.

Step-by-Step Methodology:

-

Setup: Dissolve the nitro-intermediate from Protocol A in HPLC-grade Methanol (0.1 M).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w). Safety Note: Pd/C is highly pyrophoric; add under a blanket of argon.

-

Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Stir vigorously at 25°C.

-

IPC (Self-Validation): Monitor via LC-MS every 2 hours. Validation metric: The reduction of -NO2 to -NH2 corresponds to a highly specific mass shift of -30 Da (loss of two oxygen atoms[-32], gain of two protons [+2]). Do not proceed until the starting mass is completely consumed.

-

Isolation: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake thoroughly with Methanol. Concentrate the filtrate in vacuo to yield the pure aniline derivative.

Self-validating experimental workflow for the catalytic reduction of the nitro moiety.

Conclusion

Both 1-(4-Nitrophenyl)ethanamine (CID 591995) and 1-(4-Nitrophenyl)cyclobutanamine are potent building blocks in organic synthesis. By understanding the physicochemical differences between the flexible ethyl chain and the rigid cyclobutane ring, researchers can make informed, causal decisions regarding pharmacophore design. Implementing self-validating protocols with rigorous IPCs ensures high-fidelity synthesis, minimizing downstream purification bottlenecks in drug development pipelines.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 591995, 1-(4-Nitrophenyl)ethanamine." PubChem, [Link]

Sources

Puckering the Paradigm: A Technical Guide to 3D Cyclobutane Fragments in Drug Discovery Libraries

Foreword: Escaping Flatland in Modern Drug Discovery

For decades, the landscape of early-stage drug discovery, particularly in fragment-based approaches, has been predominantly flat. The reliance on sp2-rich, aromatic scaffolds, while historically productive, has led to an over-exploration of a limited chemical space, often resulting in challenges with solubility, metabolic stability, and intellectual property. The strategic shift towards three-dimensional (3D) fragments is not merely a trend but a necessity to unlock novel biological targets and develop safer, more efficacious medicines. These 3D fragments, with their higher fraction of sp3-hybridized carbons (Fsp3), offer superior shape diversity, enabling more specific and nuanced interactions with the complex topographies of protein binding sites.[1][2]

This guide provides an in-depth exploration of a particularly compelling class of 3D scaffolds: cyclobutane fragments. Once considered synthetically challenging and underrepresented in screening libraries, the cyclobutane motif is now emerging as a powerful tool for medicinal chemists.[3][4] We will delve into the unique conformational properties of the cyclobutane ring, its advantages as a bioisosteric replacement for aromatic and other cyclic systems, and provide detailed, field-proven protocols for the design, synthesis, and evaluation of cyclobutane-based fragment libraries. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical toolbox and embrace the third dimension in their quest for novel therapeutics.

The Cyclobutane Core: A Unique Conformational and Physicochemical Profile

The cyclobutane ring is a four-membered carbocycle that, contrary to a planar representation, adopts a puckered or "butterfly" conformation to alleviate torsional strain.[5] This inherent non-planarity is a key attribute that contributes to its value as a 3D fragment. The puckered nature of the ring allows for precise spatial positioning of substituents, offering a rigid scaffold to present pharmacophoric features in a well-defined three-dimensional arrangement.

The strain energy of the cyclobutane ring (approximately 26 kcal/mol) contributes to its unique chemical properties. While historically perceived as a liability, this ring strain does not necessarily equate to instability under physiological conditions and can be leveraged for synthetic transformations.[5] Furthermore, the inclusion of a cyclobutane core can significantly influence the physicochemical properties of a molecule.

Conformational Dynamics of 1,3-Disubstituted Cyclobutanes

The 1,3-substitution pattern on a cyclobutane ring is of particular interest in drug design as it can serve as a rigid bioisostere for more flexible linkers or as a non-planar replacement for aromatic rings. The puckered conformation of the cyclobutane ring leads to two distinct substituent positions: axial and equatorial. The interplay between these positions and the nature of the substituents dictates the overall conformation and, consequently, the biological activity. The conformational equilibrium between the axial and equatorial conformers can be investigated using a combination of NMR spectroscopy and computational methods.[6][7][8]

Cyclobutane as a Bioisostere: Improving on Nature's Scaffolds

Bioisosteric replacement is a cornerstone of medicinal chemistry, enabling the optimization of drug-like properties while maintaining or enhancing biological activity. The cyclobutane ring has emerged as a versatile and advantageous bioisostere for several common structural motifs.

A Superior Alternative to Aromatic Rings

The replacement of a planar phenyl ring with a 3D cyclobutane moiety is a powerful strategy to improve the pharmaceutical profile of a drug candidate. This substitution can lead to:

-

Increased Fsp3 Character: A higher Fsp3 fraction is often correlated with improved solubility, reduced promiscuity, and better overall success rates in clinical development.

-

Improved Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The saturated nature of the cyclobutane ring makes it less prone to such metabolic transformations.

-

Enhanced Binding Affinity: The defined 3D geometry of a substituted cyclobutane can lead to better complementarity with the target's binding pocket compared to a flat aromatic ring.

-

Novel Intellectual Property: The underrepresentation of cyclobutanes in existing chemical matter provides opportunities for novel patent claims.

A compelling example of this strategy is seen in the development of retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonists, where replacing a flexible n-butanoic acid with a rigid cis-cyclobutane acetic acid led to improved in vivo pharmacokinetic profiles.[5]

Designing and Synthesizing a 3D Cyclobutane Fragment Library

The construction of a high-quality fragment library is the foundation of any successful fragment-based drug discovery (FBDD) campaign. A well-designed cyclobutane library should exhibit both chemical and shape diversity, while adhering to the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3).

Computational Design Workflow

A robust computational workflow is essential for the rational design of a diverse and effective fragment library. Open-source platforms like KNIME, coupled with cheminformatics toolkits such as RDKit, provide a powerful and customizable environment for this purpose.[9][10]

Logical Workflow for 3D Cyclobutane Fragment Library Design

Caption: A computational workflow for designing a 3D cyclobutane fragment library using KNIME.

Key Synthetic Protocols

The successful implementation of a cyclobutane fragment library relies on robust and scalable synthetic methodologies. Here, we provide detailed protocols for the synthesis of key cyclobutane building blocks.

Protocol 1: Synthesis of a Key 3-Azido-cyclobutanone Intermediate

This protocol is adapted from the work of Hamilton et al. (2022) and provides a versatile intermediate for the generation of diverse cyclobutane fragments.[3][11]

Experimental Protocol:

-

Step 1: Synthesis of 3-Azidocyclobutan-1-ol: To a solution of cyclobutanone in methanol at 0 °C, add sodium borohydride portion-wise. After completion of the reaction, quench with acetone and concentrate under reduced pressure. The resulting cyclobutanol is then dissolved in toluene, and diphenylphosphoryl azide (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are added. The reaction mixture is heated to 80 °C. After cooling, the mixture is washed with saturated aqueous ammonium chloride and brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

-

Step 2: Oxidation to 3-Azidocyclobutan-1-one: To a solution of 3-azidocyclobutan-1-ol in dichloromethane at 0 °C, add Dess-Martin periodinane. The reaction is stirred at room temperature until completion. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated to yield the desired 3-azidocyclobutan-1-one.

Protocol 2: Diastereoselective Synthesis of cis-1,3-Disubstituted Cyclobutane Carboxylic Acid

This protocol, based on the work of Takeda et al. (2021), is crucial for accessing scaffolds used in RORγt inverse agonists.[12]

Experimental Protocol:

-

Step 1: Knoevenagel Condensation: A mixture of a cyclobutanone derivative, Meldrum's acid, and a catalytic amount of piperidine in toluene is heated to reflux with a Dean-Stark trap. After completion, the reaction mixture is cooled, and the product is collected by filtration.

-

Step 2: Diastereoselective Reduction: The product from Step 1 is dissolved in a suitable solvent (e.g., THF), and sodium borohydride is added at a low temperature (e.g., -78 °C). The reaction is stirred until completion and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

Step 3: Hydrolysis and Decarboxylation: The reduced product is then subjected to acidic or basic hydrolysis to yield the desired cis-1,3-disubstituted cyclobutane carboxylic acid.

Experimental Validation of Cyclobutane Fragments

Once a cyclobutane fragment library has been synthesized, its members must be subjected to rigorous experimental validation to assess their drug-like properties and their potential for hit-to-lead development.

Physicochemical Property Comparison

A key advantage of 3D fragments is their often-superior physicochemical properties compared to their 2D counterparts. The following table provides a comparative analysis of a representative 3D cyclobutane fragment library with other commercial 2D and 3D libraries.

Table 1: Comparative Physicochemical Properties of Fragment Libraries

| Library Type | Average MW (Da) | Average cLogP | Average Fsp3 | Average Number of Rotatable Bonds |

| 3D Cyclobutane Library | 220 | 1.8 | 0.65 | 2.5 |

| Commercial 3D Library A | 245 | 2.1 | 0.58 | 3.1 |

| Commercial 2D Library B | 210 | 2.5 | 0.25 | 1.8 |

Data is representative and compiled from various sources for illustrative purposes.[1][13][14]

Metabolic Stability Assessment

Poor metabolic stability is a major cause of attrition in drug discovery. The in vitro metabolic stability of cyclobutane fragments can be assessed using liver microsomes.

Experimental Workflow for Metabolic Stability Assay

Caption: A typical workflow for assessing the metabolic stability of fragments using a liver microsomal assay.[15][16][17][18][19]

Structural Biology: Visualizing the Interaction

X-ray crystallography is a powerful tool for understanding how a fragment binds to its target protein. Co-crystallization of a protein with a cyclobutane fragment can provide invaluable structural information to guide hit-to-lead optimization.

Protocol 3: Protein-Fragment Co-crystallization

-

Step 1: Protein Purification: Obtain a highly pure and concentrated sample of the target protein.

-

Step 2: Complex Formation: Incubate the protein with a molar excess of the cyclobutane fragment.

-

Step 3: Crystallization Screening: Set up crystallization trials using various commercially available screens and crystallization methods (e.g., vapor diffusion).

-

Step 4: Crystal Harvesting and Data Collection: Harvest suitable crystals and collect X-ray diffraction data at a synchrotron source.

-

Step 5: Structure Determination and Refinement: Process the diffraction data and solve the crystal structure to visualize the protein-fragment interactions.

Case Study: Cyclobutane-Containing RORγt Inverse Agonists

The development of RORγt inverse agonists for the treatment of autoimmune diseases provides an excellent case study on the successful application of cyclobutane fragments. Structure-activity relationship (SAR) studies revealed that the incorporation of a cis-1,3-disubstituted cyclobutane moiety was crucial for achieving high potency and favorable pharmacokinetic properties.[5][20][21][22][23]

Table 2: SAR of RORγt Inverse Agonists with a Cyclobutane Moiety

| Compound | R-group on Cyclobutane | RORγt IC50 (nM) | In vivo Efficacy (Animal Model) |

| Lead Compound | Flexible linker | 500 | Moderate |

| Analog 1 | cis-CH2COOH | 50 | High |

| Analog 2 | trans-CH2COOH | >1000 | Low |

| Analog 3 | cis-CONH2 | 150 | Moderate |

Data is illustrative and based on published trends.[5][20][21]

The rigid nature of the cis-cyclobutane ring correctly oriented the carboxylic acid group for optimal interactions with key residues in the RORγt binding pocket, a feat that was not achievable with a more flexible linker or the trans-isomer.

Conclusion and Future Perspectives

The cyclobutane scaffold represents a significant and underexploited opportunity in fragment-based drug discovery. Its inherent three-dimensionality, conformational rigidity, and favorable physicochemical properties make it an attractive building block for the construction of novel fragment libraries. The synthetic methodologies to access diverse cyclobutane fragments are now well-established, and their utility as bioisosteres has been demonstrated in numerous successful case studies. As the field of drug discovery continues to "escape from flatland," the strategic incorporation of 3D cyclobutane fragments into screening libraries will undoubtedly accelerate the discovery of new medicines for challenging diseases.

References

-

AxisPharm. Microsomal Stability Assay Protocol. Link

-

Bissy, D. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes. protocols.io. Link

-

Imbernon, J. R., Jacquemard, C., Bret, G., Marcou, G., & Kellenberger, E. (2022). Comprehensive analysis of commercial fragment libraries. RSC Medicinal Chemistry, 13(2), 176-186. Link

-

van der Kolk, R., van Vught, L. A., & Rutjes, F. P. J. T. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202100659. Link

-

Domainex. Microsomal Clearance/Stability Assay. Link

-

Revillo Imbernon, J., Jacquemard, C., Bret, G., Marcou, G., & Kellenberger, E. (2022). Comprehensive analysis of commercial fragment libraries. ResearchGate. Link

-

Hamilton, D. J., Kirsch, P., & de Esch, I. J. P. (2021). Escape from planarity in fragment-based drug discovery: A physicochemical and 3D property analysis of synthetic 3D fragment libraries. Drug Discovery Today: Technologies, 38, 77-90. Link

-

Wernevik, J., Giethlen, B., & Cecchelli, F. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Link

-

Hamilton, D. J., Kirsch, P., de Esch, I. J. P., & Windust, J. H. C. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200113. Link

-

ResearchGate. (n.d.). Published structures of RORγt inverse agonists and lead compounds 1 a and 1 b. Link

-

WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays. Link

-

Takeda, T., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(16), 11357-11365. Link

-

Jin, L., et al. (2017). Structural studies unravel the active conformation of apo RORγt nuclear receptor and a common inverse agonism of two diverse classes of RORγt inhibitors. Journal of Biological Chemistry, 292(33), 13685-13695. Link

-

Evotec. (n.d.). Cheminformatics Approach to Designing a 3D Fragment Library. Link

-

Dekker, T., et al. (2023). An Automated, Open-Source Workflow for the Generation of (3D) Fragment Libraries. ACS Medicinal Chemistry Letters, 14(5), 583-590. Link

-

van der Kolk, R., van Vught, L. A., & Rutjes, F. P. J. T. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Link

-

RDKit. (2026, February 17). RDKit Open 3D Alignment. NodePit. Link

-

Imbernon, J. R., Jacquemard, C., Bret, G., Marcou, G., & Kellenberger, E. (2022). Comprehensive analysis of commercial fragment libraries. RSC Publishing. Link

-

Hamilton, D. J. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. Link

-

Malaschuk, I., et al. (2020). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. European Journal of Medicinal Chemistry, 199, 112384. Link

-

Abraham, R. J., & Reid, M. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 26-34. Link

-

Abraham, R. J., & Reid, M. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. Link

-

Moccia, M., et al. (2013). Design and Evaluation of the Performance of an NMR Screening Fragment Library. ChemMedChem, 8(11), 1849-1858. Link

-

Bradford Scholars. (2023). Synthesis and biological evaluation of cyclobutane-based β3 integrin antagonists: A novel approach to targeting integrins for cancer therapy. Link

-

Wang, Y., et al. (2018). Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. Molecules, 23(12), 3181. Link

-

Sun, Y., et al. (2025, December 1). Design, Synthesis and Biological Evaluation of Novel PARP inhibitors Against Acquired Drug-resistance. ResearchGate. Link

-

Nara, Y., et al. (2019, November 12). Design and Synthesis of Conformationally Constrained RORγt Inverse Agonists. ResearchGate. Link

-

Hamilton, D. J., Kirsch, P., de Esch, I. J. P., & Windust, J. H. C. (2022). Design and Synthesis of a 3D Cyclobutane Fragment Library. White Rose Research Online. Link

-

ResearchGate. (n.d.). Synthetic route for generation of designed cyclobutane fragments. Link

-

ResearchGate. (n.d.). Soaking strategy. Link

-

Helal, C. J., et al. (2004). Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. Organic Letters, 6(11), 1853-1856. Link

-

Aubry, A., et al. (1998). Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. Journal of the Chemical Society, Perkin Transactions 2, (7), 1437-1444. Link

-

Wang, L., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 22(10), 1642. Link

-

ResearchGate. (n.d.). Calculated and experimental properties of the cyclobutane fragment. Link

-

Roberts, J. D., & Sauer, C. W. (1949). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of the American Chemical Society, 71(12), 3925-3929. Link

-

Roberts, J. D., & Mazur, R. H. (1951). cyclobutylamine. Organic Syntheses, 31, 30. Link

-

Creative Biostructure. (2025, March 10). A Beginner's Guide to Protein Crystallography. Link

-

Schiebel, J., et al. (2017). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 73(2), 98-108. Link

-

Figshare. (2006, March 3). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. Link

-

KNIME Community Hub. (n.d.). RDKit Open 3D Alignment. Link

-

Wang, Y., et al. (2022). Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes. Organic Chemistry Frontiers, 9(13), 3465-3470. Link

-

Tosco, P., & Balle, T. (2015). The integration of Open3DTOOLS into the RDKit and KNIME. ResearchGate. Link

-

ResearchGate. (2023, August 6). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Link

-

Goszczyńska, A., et al. (2021). Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. Molecules, 26(21), 6439. Link

-

Crystallization of Proteins. (n.d.). Protein XRD Protocols. Link

-

Zalewski, J. K., et al. (2017). Combining Wet and Dry Lab Techniques to Guide the Crystallization of Large Coiled-coil Containing Proteins. Journal of Visualized Experiments, (119), e54886. Link

-

Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis. Link

-

Roberts, J. D., & Sauer, C. W. (1949). Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. CaltechAUTHORS. Link

Sources

- 1. research.vu.nl [research.vu.nl]

- 2. Cheminformatics Approach to Designing a 3D Fragment Library - Evotec [evotec.com]

- 3. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acs.figshare.com [acs.figshare.com]

- 9. An Automated, Open-Source Workflow for the Generation of (3D) Fragment Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RDKit Open 3D Alignment — NodePit [nodepit.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Comprehensive analysis of commercial fragment libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 16. protocols.io [protocols.io]

- 17. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 18. researchgate.net [researchgate.net]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 20. researchgate.net [researchgate.net]

- 21. Structural studies unravel the active conformation of apo RORγt nuclear receptor and a common inverse agonism of two diverse classes of RORγt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 1-(4-Nitrophenyl)cyclobutanamine from cyclobutanecarbonitrile

Executive Summary

This application note details a robust, three-step synthetic route for 1-(4-Nitrophenyl)cyclobutanamine , a rigidified bioisostere of 4-nitrobenzylamine. This scaffold is increasingly relevant in medicinal chemistry for constraining the conformational space of amine-binding pharmacophores.

The protocol utilizes a "Construct-then-Modify" strategy:

-

Construction: Installation of the aryl group via Nucleophilic Aromatic Substitution (

). -

Modification: Controlled functional group transformation of the nitrile to a primary amine via a Hofmann rearrangement.

This route avoids the use of unstable diazonium intermediates or hazardous azides (Curtius), prioritizing scalable, self-validating chemistry suitable for milligram-to-gram scale synthesis.

Retrosynthetic Analysis & Strategy

The target molecule features a quaternary carbon substituting the cyclobutane ring. Direct alkylation of 1-(4-nitrophenyl)methanamine with 1,3-dihalopropanes is often plagued by over-alkylation and polymerization.

Instead, we employ Cyclobutanecarbonitrile as the starting material. The nitrile group serves two critical roles:

-

Activating Group: It acidifies the

-proton, enabling facile deprotonation and arylation. -

Amine Precursor: It can be transformed into a primary amine with retention of the quaternary center.

Reaction Pathway (DOT Visualization)

Figure 1: Strategic workflow for the synthesis of the target amine from cyclobutanecarbonitrile.

Detailed Experimental Protocols

Step 1: -Arylation via

Objective: Synthesis of 1-(4-nitrophenyl)cyclobutanecarbonitrile.

Principle: The cyclobutyl carbanion attacks the electron-deficient 4-nitrofluorobenzene. Fluorine is preferred over chlorine due to the higher electronegativity, which stabilizes the transition state of the rate-limiting addition step in

Reagents:

-

Cyclobutanecarbonitrile (1.0 equiv)

-

1-Fluoro-4-nitrobenzene (1.1 equiv)

-

Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

-

DMSO (Anhydrous)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask under

atmosphere. -

Deprotonation: Suspend NaH (1.2 equiv) in anhydrous DMSO (0.5 M concentration relative to nitrile). Cool to 0°C.[1]

-

Addition 1: Add Cyclobutanecarbonitrile (1.0 equiv) dropwise. The solution will evolve

gas. Stir at 0°C for 30 mins until gas evolution ceases and the solution becomes homogenous (often yellow/orange). -

Addition 2: Add 1-Fluoro-4-nitrobenzene (1.1 equiv) dropwise (neat or in minimal DMSO).

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours. Monitoring: TLC (Hexane/EtOAc 4:1) will show the disappearance of the nitrile.

-

Workup: Quench carefully with saturated

(exothermic!). Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (to remove DMSO). Dry over -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Critical Insight: The nitro group is essential here. It activates the benzene ring for nucleophilic attack. Without it, this reaction would require Palladium catalysis (Buchwald-Hartwig type), which is more expensive and sensitive.

Step 2: Controlled Hydrolysis to Amide

Objective: Synthesis of 1-(4-nitrophenyl)cyclobutanecarboxamide. Principle: Standard acidic/basic hydrolysis often converts nitriles directly to carboxylic acids.[3][4] To stop at the amide, we use the Radziszewski reaction , employing alkaline hydrogen peroxide.

Reagents:

-

Nitrile Intermediate (from Step 1)

-

30%

(5.0 equiv) -

6M NaOH (1.0 equiv)

-

Ethanol or DMSO

Protocol:

-

Dissolve the nitrile in Ethanol (0.2 M).

-

Add 6M NaOH (1.0 equiv) followed by 30%

(5.0 equiv) dropwise at 0°C. -

Allow to warm to RT. Oxygen gas evolution is normal.

-

Stir for 1–3 hours. Monitoring: The amide is significantly more polar than the nitrile.

-

Workup: Dilute with water. If the amide precipitates (common for aryl amides), filter and wash with cold water. If not, extract with DCM.

-

Note: Do not heat, or you risk over-hydrolysis to the carboxylic acid.

Step 3: Hofmann Rearrangement

Objective: Conversion to 1-(4-Nitrophenyl)cyclobutanamine. Principle: The amide is treated with a halogen source under basic conditions to form an isocyanate intermediate, which spontaneously decarboxylates to the primary amine.[5][6] Using Sodium Hypochlorite (Bleach) is safer and greener than elemental Bromine.

Reagents:

-

Amide Intermediate (from Step 2)[7]

-

Sodium Hypochlorite (NaOCl, commercial bleach, ~10-13%) (1.2 equiv)

-

NaOH (2.5 equiv)

-

Water/Butanol or Water/Methanol mixture

Protocol:

-

Dissolve/suspend the amide in water (or MeOH/Water 1:1 if solubility is poor).

-

Add NaOH (2.5 equiv) and cool to 0°C.

-

Add NaOCl solution dropwise. Stir at 0°C for 30 mins.

-

Rearrangement: Heat the mixture to 70–80°C for 1 hour.

-

Workup: Cool to RT. The amine may separate as an oil. Extract with DCM.[1][2]

-

Purification: The crude amine can be purified by Acid-Base extraction:

-

Extract organics with 1M HCl (Amine goes to aqueous layer).

-

Wash aqueous layer with Ether (removes non-basic impurities).

-

Basify aqueous layer with 6M NaOH (pH > 12).

-

Extract back into DCM, dry, and concentrate.[1]

-

Reaction Mechanism (DOT Visualization)

Figure 2: Mechanistic flow of the Hofmann Rearrangement using Hypochlorite.

Analytical Data Summary

| Compound | Key 1H NMR Features (CDCl3, approx ppm) | IR Diagnostic ( |

| Nitrile | ~2235 (CN stretch) | |

| Amide | ~1660-1690 (C=O) | |

| Target Amine | ~3300-3400 (NH stretch) |

Safety & Hazards

-

Nitro Compounds: Potentially energetic. Do not subject the residue to excessive heat during concentration.

-

Sodium Hydride: Reacts violently with moisture. Use inert atmosphere.

-

Isocyanates: The intermediate in Step 3 is toxic; ensure good ventilation.

References

-

Vertex Pharmaceuticals.Patent CA2749893A1: 4-amino-7,8-dihydropyrido[4,3-d]pyrimidin-5(6h). (Describes the use of 1-(4-nitrophenyl)

-

Organic Syntheses.Cyclobutylamine from Cyclobutanecarboxylic Acid. (Validates the Hofmann rearrangement on cyclobutane systems).

-

Chemistry Steps.Converting Nitriles to Amides. (Discusses partial hydrolysis methods including Radziszewski).

-

Master Organic Chemistry.The Hofmann and Curtius Rearrangements. (Mechanistic details for Step 3).

-

BLD Pharm.1-(4-Nitrophenyl)cyclobutanecarbonitrile Product Page. (Confirms commercial availability and CAS 1236409-69-0).

Sources

- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

1-(4-Nitrophenyl)cyclobutanamine solubility in DMSO and ethanol

An accurate understanding of a compound’s solubility profile is a critical gatekeeper in early-stage drug discovery and assay development [1]. Poor solubility can lead to underrated biological activity, variable high-throughput screening (HTS) data, and inaccurate structure-activity relationship (SAR) modeling.

This application note provides a comprehensive guide to the physicochemical profiling and handling of 1-(4-Nitrophenyl)cyclobutanamine (CAS: 1260672-25-0), detailing the thermodynamic rationale for solvent selection and providing field-validated protocols for establishing stock solutions in Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH).

Physicochemical Profiling & Solvation Thermodynamics

1-(4-Nitrophenyl)cyclobutanamine is a bifunctional small molecule characterized by a basic primary amine, a highly polar electron-withdrawing nitro group, and a lipophilic core comprising a phenyl ring and a cyclobutane moiety.

Structural Causality in Solvation:

-

The Primary Amine: While typical cycloalkylamines exhibit a

between 9.5 and 10.5, the strong inductive electron-withdrawing effect of the para-nitro group pulls electron density through the phenyl ring [5]. This destabilizes the conjugate acid, slightly lowering the expected -

DMSO (Dimethyl Sulfoxide): As a polar aprotic solvent, DMSO is the gold standard for master stock preparation [1]. Its high dielectric constant effectively solvates the polar amine and nitro groups via dipole-dipole interactions, while its methyl groups accommodate the hydrophobic cyclobutane and phenyl rings.

-

Ethanol: As a polar protic solvent, ethanol acts as both a hydrogen bond donor and acceptor [4]. It forms strong hydrogen bonds with the nitro oxygens and the amine nitrogen. However, its lower lipophilicity compared to DMSO makes it slightly less efficient at disrupting the crystal lattice of the hydrophobic core, resulting in a lower maximum solubility limit.

Fig 1. Solvation thermodynamics of 1-(4-Nitrophenyl)cyclobutanamine in organic solvents.

Quantitative Data & Predictive Solubility

The following table summarizes the physicochemical properties and the empirically predicted solubility limits required for assay design.

| Parameter | Value / Description | Analytical Implication |

| Molecular Formula | - | |

| Molecular Weight | 192.21 g/mol | Requires 1.92 mg per mL for a 10 mM solution. |

| Predicted | ~ 8.5 - 9.0 | Compound will be protonated and highly soluble in pH < 6.5 buffers. |

| Max Solubility in DMSO | Ideal for long-term master stock storage at -20°C. | |

| Max Solubility in Ethanol | Suitable for in vivo formulations or assays sensitive to DMSO toxicity [4]. |

Experimental Protocols

To ensure data reproducibility and prevent compound "fall-out" (precipitation) during biological assays, the following self-validating protocols must be strictly adhered to.

Protocol A: Preparation of a 50 mM Master Stock in Anhydrous DMSO

Note: DMSO is highly hygroscopic. Absorption of atmospheric water will drastically reduce the solubility of the hydrophobic cyclobutane core, leading to micro-precipitation.

-

Equilibration: Allow the lyophilized vial of 1-(4-Nitrophenyl)cyclobutanamine to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

-

Gravimetric Measurement: Weigh exactly 9.61 mg of the compound using a microbalance into a sterile, amber glass vial (amber glass protects the light-sensitive nitroaromatic system).

-

Solvent Addition: Add exactly 1.00 mL of anhydrous DMSO (

99.9% purity, stored over molecular sieves). -

Dissolution: Vortex the vial vigorously for 60 seconds. If particulate matter remains, sonicate the vial in a water bath at 25°C for 5 minutes.

-

Validation: Visually inspect the solution against a dark background. The solution must be completely optically clear.

-

Storage: Aliquot the master stock into 50 µL single-use volumes in tightly sealed polypropylene tubes. Store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Kinetic Solubility Determination via Laser Nephelometry

Kinetic solubility determines the exact concentration at which a compound precipitates when transferred from a DMSO stock into an aqueous assay buffer [1], [2]. This is critical for setting the maximum concentration in dose-response curves.

-

Serial Dilution: In a 96-well V-bottom plate, perform a 2-fold serial dilution of the 50 mM DMSO master stock using pure DMSO across 10 wells (ranging from 50 mM down to 0.097 mM).

-

Buffer Preparation: Pre-warm the target aqueous buffer (e.g., PBS, pH 7.4) to 37°C.

-